molecular formula C14H21N B12085144 4-(2-Cyclohexylethyl)aniline

4-(2-Cyclohexylethyl)aniline

Cat. No.: B12085144
M. Wt: 203.32 g/mol
InChI Key: YDYPWZDUMHMJRM-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethyl)aniline is an organic compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to an aniline moiety. This compound is part of the broader class of anilines, which are aromatic amines known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexylethyl)aniline typically involves the reaction of cyclohexylethyl halides with aniline under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexylethyl bromide reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction times. Catalysts such as palladium or copper complexes can be employed to facilitate the coupling reactions between cyclohexylethyl halides and aniline derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclohexylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted anilines, nitroanilines, and other functionalized derivatives depending on the specific reagents and conditions employed .

Scientific Research Applications

4-(2-Cyclohexylethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound can be utilized in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs with specific biological activities.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and other biochemical interactions .

Comparison with Similar Compounds

Uniqueness: 4-(2-Cyclohexylethyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which impart specific steric and electronic properties.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(2-cyclohexylethyl)aniline

InChI

InChI=1S/C14H21N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7,15H2

InChI Key

YDYPWZDUMHMJRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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